ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves several steps. One common method includes the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Scientific Research Applications
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding to these targets, leading to the inhibition of pro-inflammatory mediators and the reduction of oxidative damage .
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Benzopyran: Used in the synthesis of various pharmaceuticals. What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications
Properties
CAS No. |
6596-05-0 |
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Molecular Formula |
C20H17ClO6 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C20H17ClO6/c1-3-11-9-14-16(10-15(11)22)27-19(20(24)25-4-2)18(17(14)23)26-13-7-5-12(21)6-8-13/h5-10,22H,3-4H2,1-2H3 |
InChI Key |
PBICQJRDOWGZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
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